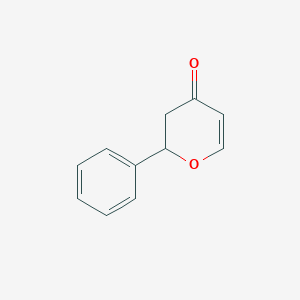
2-Phenyl-2H-pyran-4(3H)-one
Cat. No. B2806008
Key on ui cas rn:
40989-96-6
M. Wt: 174.199
InChI Key: QMGYTHOMODNQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06274745B1
Procedure details


To a round flask of 5 ml having a magnet stirrer put therein, 19.1 mg (0.01 mmol) of the catalyst (tetrahydrate) obtained in Example 8 and 1 ml of dichloromethane were added for dissolution, then benzaldehyde (10 μl, 0.1 mmol) and 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (purity: 90%, 30.0 μl, 0.150 mmol) were added thereto, and the reaction was carried out at room temperature for 24 hours. After the reaction had been completed, two drops of trifluoroacetic acid was added by a microsyringe, three drops of pyridine was added by a microsyringe, and 1 ml of water was added. Successively, extraction with dichloromethane, drying over anhydrous magnesium sulfate, concentration and purification by preparative silica gel column chromatography (hexane/ethyl acetate=4/1) were carried out to obtain 16.1 mg of the desired compound (R)-2-phenyl-2,3-dihydro-4H-pyran-4-one. As a result of analysis, the yield was 93% and the optical purity was 19% (R).

Name
1-methoxy-3-trimethylsilyloxy-1,3-butadiene
Quantity
30 μL
Type
reactant
Reaction Step One


[Compound]
Name
catalyst
Quantity
19.1 mg
Type
catalyst
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
ClCCl.[CH:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CO[CH:14]=[CH:15][C:16]([O:18][Si](C)(C)C)=[CH2:17]>FC(F)(F)C(O)=O.N1C=CC=CC=1.O>[C:5]1([CH:4]2[CH2:17][C:16](=[O:18])[CH:15]=[CH:14][O:11]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
1-methoxy-3-trimethylsilyloxy-1,3-butadiene
|
|
Quantity
|
30 μL
|
|
Type
|
reactant
|
|
Smiles
|
COC=CC(=C)O[Si](C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
19.1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
N1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a round flask of 5 ml having
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a magnet stirrer put
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added for dissolution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Successively, extraction with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over anhydrous magnesium sulfate, concentration and purification by preparative silica gel column chromatography (hexane/ethyl acetate=4/1)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1OC=CC(C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.1 mg | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

